molecular formula C10H8BrF3O B1382792 1-(2-Bromo-3-(trifluoromethyl)phenyl)propan-2-one CAS No. 1806354-40-4

1-(2-Bromo-3-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B1382792
CAS No.: 1806354-40-4
M. Wt: 281.07 g/mol
InChI Key: KUILOIMFDOOZEE-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of bromine, trifluoromethyl, and phenyl groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of 3-(trifluoromethyl)acetophenone. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a catalyst or under UV light to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, or inhibit microbial growth .

Comparison with Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)acetophenone
  • 3-Bromo-1,1,1-trifluoro-2-propanol
  • 2-Bromo-3’-chloropropiophenone

Uniqueness: 1-(2-Bromo-3-(trifluoromethyl)phenyl)propan-2-one is unique due to its specific combination of bromine, trifluoromethyl, and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-bromo-3-(trifluoromethyl)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c1-6(15)5-7-3-2-4-8(9(7)11)10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUILOIMFDOOZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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